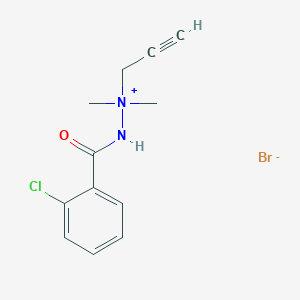
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- can be achieved through a reaction involving 3-chloroisothiazole-5-carbonitrile and 1-iodo-4-methylbenzene. The reaction is typically carried out in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired product with a yield of around 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antiviral and anti-inflammatory research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and agrochemicals.
作用機序
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methylphenyl)-
- 4-Isothiazolecarbonitrile, 3-amino-5-(4-morpholinyl)-
Uniqueness
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
647016-58-8 |
|---|---|
分子式 |
C11H7ClN2S |
分子量 |
234.71 g/mol |
IUPAC名 |
3-chloro-5-(3-methylphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2S/c1-7-3-2-4-8(5-7)10-9(6-13)11(12)14-15-10/h2-5H,1H3 |
InChIキー |
ALLXZDRSMDXMRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C(=NS2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)


![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)



![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
